1-(Benzyloxy)-4-chloro-2-iodonaphthalene
Overview
Description
1-(Benzyloxy)-4-chloro-2-iodonaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a benzyloxy group at the first position, a chlorine atom at the fourth position, and an iodine atom at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene typically involves multiple steps, starting from commercially available naphthalene derivatives. One common method includes the following steps:
Bromination: The starting naphthalene compound is brominated to introduce a bromine atom at the desired position.
Benzyloxy Protection: The hydroxyl group is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.
Halogen Exchange: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using potassium iodide and a copper catalyst.
Chlorination: Finally, the chlorine atom is introduced at the fourth position using a chlorinating agent such as thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-chloro-2-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the benzyloxy group.
Reduction: Lithium aluminum hydride for reduction of the benzyloxy group.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted naphthalenes with various functional groups.
- Carbonyl compounds from oxidation.
- Alcohols from reduction.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
1-(Benzyloxy)-4-chloro-2-iodonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-iodonaphthalene
- 1-(Benzyloxy)-4-chloronaphthalene
- 1-(Benzyloxy)-2-chloronaphthalene
Uniqueness: 1-(Benzyloxy)-4-chloro-2-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms on the naphthalene ring, which can significantly influence its reactivity and biological activity. The combination of these substituents provides a versatile platform for further functionalization and exploration in various research fields .
Properties
IUPAC Name |
4-chloro-2-iodo-1-phenylmethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIO/c18-15-10-16(19)17(14-9-5-4-8-13(14)15)20-11-12-6-2-1-3-7-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFZGZQKZCFJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=CC=CC=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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